

Spectroscopic Profile of (Phenylsulfonyl)acetonitrile: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Phenylsulfonyl)acetonitrile

Cat. No.: B1630616

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **(Phenylsulfonyl)acetonitrile** (CAS No: 7605-28-9), a versatile organic compound utilized in the synthesis of various heterocyclic molecules such as pyridines, chromenes, and thiophene derivatives.^[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Molecular Structure and Properties

- Molecular Formula: C₈H₇NO₂S^[2]^[3]
- Molecular Weight: 181.21 g/mol ^[2]
- IUPAC Name: 2-(benzenesulfonyl)acetonitrile^[3]
- Appearance: Solid^[1]
- Melting Point: 112-114 °C^[4]

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **(Phenylsulfonyl)acetonitrile**.

¹H and ¹³C NMR Spectroscopic Data

¹ H NMR	¹³ C NMR		
Chemical Shift (ppm)	Assignment	Chemical Shift (ppm)	Assignment
7.95 - 7.55 (m, 5H)	Aromatic Protons (C ₆ H ₅)	136.1	Quaternary Aromatic Carbon
4.35 (s, 2H)	Methylene Protons (CH ₂)	131.0	Aromatic CH
129.8	Aromatic CH		
128.7	Aromatic CH		
112.9	Nitrile Carbon (CN)		
49.5	Methylene Carbon (CH ₂)		

Note: NMR data can be influenced by the solvent used. The referenced data was obtained using CD₃OD as the solvent.[2]

Infrared (IR) Spectroscopy Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
2236	C≡N (Nitrile) stretch[5]
1335	S=O (Sulfone) asymmetric stretch[5]
1148	S=O (Sulfone) symmetric stretch[5]

Mass Spectrometry (MS) Data

m/z	Assignment
181.02	[M] ⁺ (Molecular Ion)

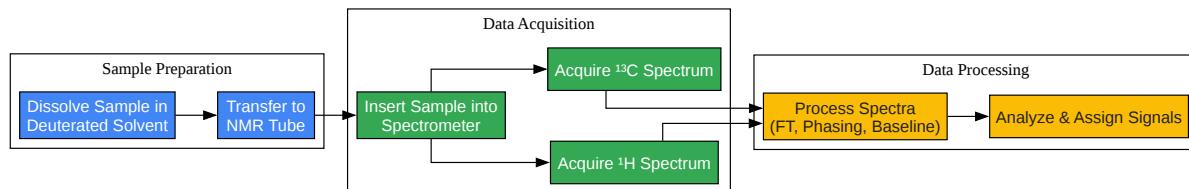
Note: The exact mass is 181.01975 g/mol .[2]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ^1H and ^{13}C NMR spectra for structural elucidation.


Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher) is required.[\[6\]](#)

Sample Preparation:

- Dissolve approximately 5-10 mg of **(Phenylsulfonyl)acetonitrile** in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or CD_3OD).[\[2\]](#)[\[6\]](#) The choice of solvent is critical as it can affect chemical shifts.[\[7\]](#)
- Transfer the solution to a high-quality 5 mm NMR tube. The recommended sample height is typically 40-50 mm (approximately 550-680 μL).[\[7\]](#)
- If quantitative analysis is required, add a known amount of a suitable internal standard that does not have overlapping signals with the analyte.[\[6\]](#)

Data Acquisition:

- Insert the sample into the NMR spectrometer.
- Acquire the ^1H spectrum using a standard single-pulse experiment. A relaxation delay of at least 5 times the longest T_1 of the signals of interest is recommended for accurate integration.[\[6\]](#)
- Acquire the ^{13}C spectrum. Attached Proton Test (APT) or similar experiments can be used to aid in the assignment of carbon types (CH_3 , CH_2 , CH , and quaternary carbons).[\[5\]](#)

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopy.

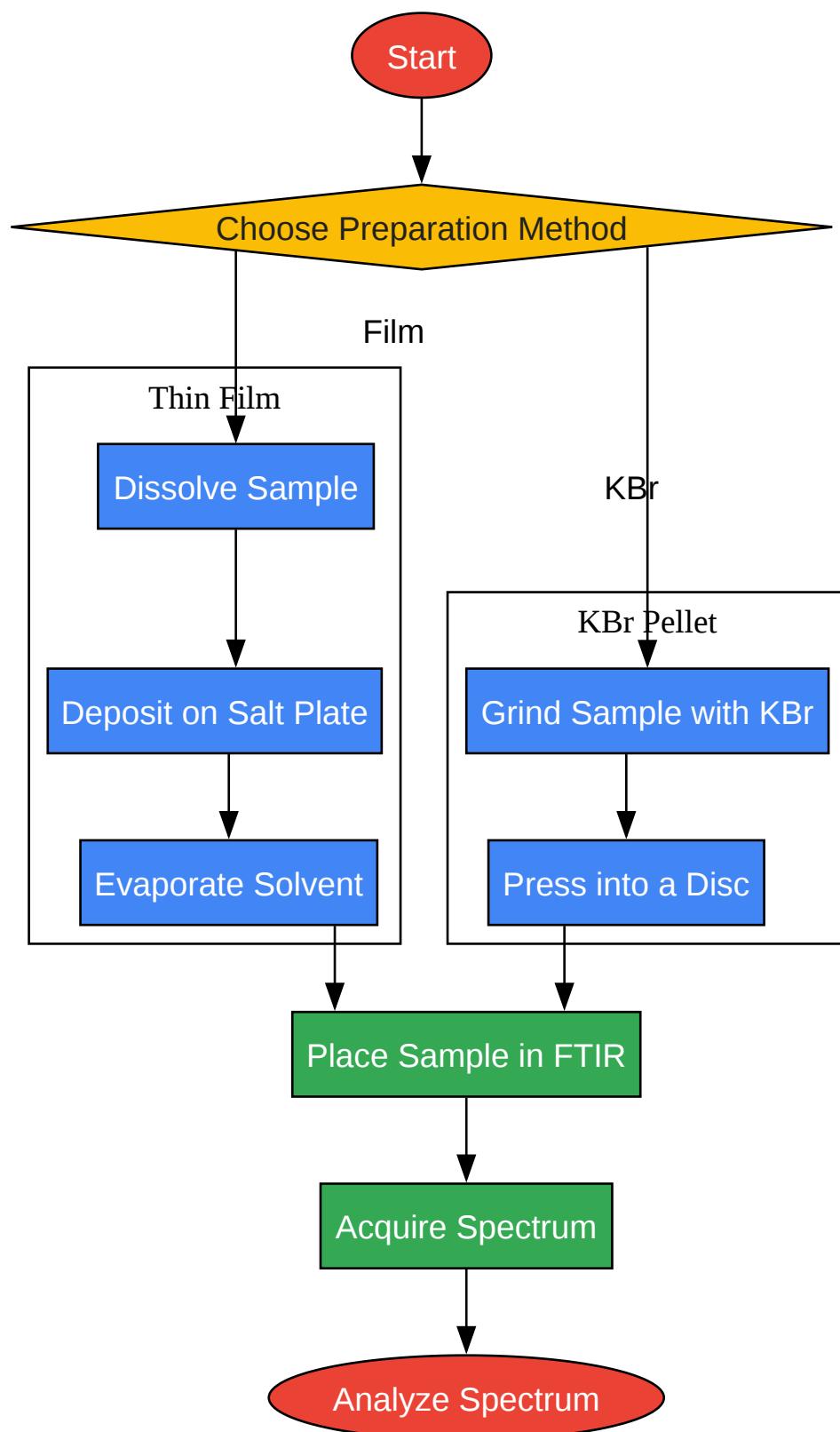
Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Technique):

- Thoroughly grind 1-2 mg of **(Phenylsulfonyl)acetonitrile** with approximately 100-200 mg of dry, spectroscopic grade Potassium Bromide (KBr) in an agate mortar and pestle.[8]
- Transfer the mixture to a pellet press and apply pressure to form a thin, transparent disc.[8]


Sample Preparation (Thin Solid Film):

- Dissolve a small amount of the solid sample in a volatile solvent like methylene chloride.[9]
- Drop the solution onto a salt plate (e.g., NaCl or KBr).[9]
- Allow the solvent to evaporate, leaving a thin film of the compound on the plate.[9]

Data Acquisition:

- Place the KBr pellet or the salt plate in the sample holder of the FTIR spectrometer.

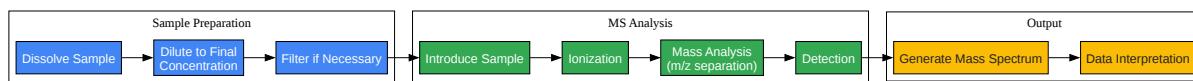
- Record the spectrum, typically in the range of 4000-400 cm^{-1} .

[Click to download full resolution via product page](#)

Caption: Workflow for IR Spectroscopy.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.


Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).[6][10]

Sample Preparation (for Electrospray Ionization - ESI):

- Dissolve the sample in a suitable organic solvent (e.g., acetonitrile, methanol) or water to a concentration of approximately 1 mg/mL.[11]
- Dilute this stock solution further with methanol, acetonitrile, or water to a final concentration in the range of 10-100 μ g/mL.[11]
- Ensure the final solution is free of any particulate matter by filtering if necessary. High concentrations of inorganic salts should be avoided as they are not compatible with ESI.[11]

Data Acquisition:

- The prepared sample is introduced into the mass spectrometer.
- For LC-MS, the sample is first separated on an HPLC column before entering the mass spectrometer.[12]
- The molecules are ionized (e.g., by electron ionization or electrospray ionization).[6][13]
- The ions are separated based on their mass-to-charge (m/z) ratio by the mass analyzer and then detected.[10]

[Click to download full resolution via product page](#)

Caption: Workflow for Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (苯磺酰)乙腈 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. Phenylsulphonylacetonitrile | C8H7NO2S | CID 82077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. spectrabase.com [spectrabase.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of (Phenylsulfonyl)acetonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1630616#spectroscopic-data-nmr-ir-ms-of-phenylsulfonyl-acetonitrile>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com